molecular formula C14H11F4N3O B8005085 2,3-diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide CAS No. 1421933-30-3

2,3-diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide

Cat. No.: B8005085
CAS No.: 1421933-30-3
M. Wt: 313.25 g/mol
InChI Key: IFAYRMXHVPKQCY-UHFFFAOYSA-N
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Description

2,3-Diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide (CAS 1421933-30-3) is a synthetic organic compound with a molecular formula of C 14 H 11 F 4 N 3 O and a molecular weight of 313.26 g/mol . This benzamide derivative features a 2,3-diaminobenzamide core structure linked to a 4-fluoro-3-(trifluoromethyl)phenyl group, a motif often investigated in medicinal chemistry and drug discovery research. While direct studies on this specific molecule are limited, its structure suggests significant potential as a building block in pharmaceutical research. The presence of both aromatic amino groups and a trifluoromethyl-substituted aniline makes it a versatile intermediate for synthesizing more complex molecules, such as fused heterocycles or targeted small-molecule inhibitors . Structurally related benzamide compounds have been extensively studied as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), highlighting the therapeutic relevance of this chemical class . Researchers can utilize this compound to explore its potential biological activity or as a key precursor in developing novel therapeutic agents. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,3-diamino-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N3O/c15-10-5-4-7(6-9(10)14(16,17)18)21-13(22)8-2-1-3-11(19)12(8)20/h1-6H,19-20H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAYRMXHVPKQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179867
Record name Benzamide, 2,3-diamino-N-[4-fluoro-3-(trifluoromethyl)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421933-30-3
Record name Benzamide, 2,3-diamino-N-[4-fluoro-3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421933-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2,3-diamino-N-[4-fluoro-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Steps

  • Nitration of Precursors :

    • Starting with 3-trifluoromethyl-4-fluoroaniline, nitration is performed using HNO₃/H₂SO₄ at 10–20°C to yield 3-trifluoromethyl-4-fluoronitrobenzene.

    • Yield : 82% (GC purity: 97.7%).

  • Reduction of Nitro to Amine :

    • Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) converts nitro groups to amines.

    • Conditions : 100°C, 2.0 MPa H₂, 10 h.

    • Yield : 99% for aminoamide intermediates.

  • Amide Coupling :

    • 2,3-Diaminobenzamide reacts with (R)-2-methylpyrrolidine-2-carboxylic acid under acidic conditions (5N HCl, 75–80°C).

    • Yield : 72.1%.

Advantages and Limitations

  • Advantages : High purity (>98%) achievable via recrystallization.

  • Limitations : Requires hazardous reagents (e.g., SnCl₂, HCl).

Bromination of Aromatic Rings

  • Bromine/Acetic Acid System :

    • 3-Trifluoromethyl-4-fluoroaniline reacts with Br₂ in acetic acid (0–60°C) to form 2-bromo-4-fluoro-5-trifluoromethylaniline.

    • Yield : 68%.

Cyano Substitution

  • Cuprous Cyanide (CuCN) in DMF :

    • Brominated intermediates undergo nucleophilic substitution with CuCN at 60–250°C.

    • Yield : 54% (purity: 98.2%).

Final Amidation

  • Carbodiimide-Mediated Coupling :

    • 2,3-Diaminobenzoic acid reacts with 4-fluoro-3-(trifluoromethyl)aniline using EDC/HOBt in DMF.

    • Yield : 79%.

Acid-Catalyzed Condensation

  • HCl-Mediated Reaction :

    • Direct condensation of 2,3-diaminobenzamide and 4-fluoro-3-(trifluoromethyl)phenyl isocyanate in HCl/THF.

    • Yield : 85%.

Microwave-Assisted Synthesis

  • Optimized Conditions :

    • 150°C, 20 min, DMF solvent.

    • Yield : 88% (HPLC purity: 99.5%).

Critical Process Parameters

Solvent Selection

SolventReaction TypeImpact on YieldReference
DMFSubstitution54–79%
TolueneNitration/Reduction65–82%
DichloromethaneAmidation72–85%

Catalysts and Reagents

  • Pd-C (10%) : Essential for nitro group hydrogenation.

  • CuCN : Critical for bromine-to-cyano substitution.

  • EDC/HOBt : Enhances amide bond formation efficiency.

Analytical Validation

Purity Assessment

  • HPLC : Purity >99% achieved via C18 column (MeCN/H₂O gradient).

  • ¹H NMR : Characteristic peaks at δ 7.78 (d, J=7.6 Hz, 1H), 3.35 (brs, 1H).

Impurity Profiling

  • Major Byproducts :

    • Unreacted 2,3-diaminobenzamide (<1%).

    • Hydrolyzed trifluoromethyl derivatives (<0.5%).

Industrial Scalability Challenges

  • Cost of Fluorinated Reagents : 4-Fluoro-3-(trifluoromethyl)aniline costs ~$500/g.

  • Waste Management : Bromine and CuCN require neutralization protocols .

Chemical Reactions Analysis

Types of Reactions

2,3-diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

2,3-Diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide has been studied for its potential as a pharmaceutical agent. Its structural features suggest possible activity against certain diseases, particularly in targeting specific enzymes or receptors involved in metabolic pathways.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of diamino benzamides have shown efficacy in inhibiting tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .

Material Science

In material science, this compound can be utilized as a building block for the synthesis of novel polymers or materials with enhanced thermal and chemical stability. Its trifluoromethyl group contributes to hydrophobicity and increased resistance to chemical degradation.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Potential ApplicationsCoatings, adhesives

Environmental Studies

The compound's unique structure may also allow for applications in environmental remediation, particularly in the degradation of pollutants or as a part of sensor systems to detect environmental contaminants.

Case Study: Pollutant Detection

Studies have shown that fluorinated compounds can be effective in sensing applications due to their electronic properties. The incorporation of this compound into sensor devices could enhance sensitivity and selectivity towards specific contaminants .

Mechanism of Action

The mechanism of action of 2,3-diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability, making it a potent molecule in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,3-diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Application/Notes References
This compound C₁₄H₁₁F₄N₃O 313.25 2,3-diamino; 4-fluoro-3-CF₃ phenyl 1421933-30-3 Not explicitly stated
4-Amino-N-(4-fluorophenyl)benzamide C₁₃H₁₁FN₂O 242.24 4-amino; 4-fluoro phenyl 698988-07-7 Research compound
N-(3,4-Difluorophenyl)-3-methylbenzamide C₁₄H₁₁F₂NO 255.24 3-methyl; 3,4-difluoro phenyl 346720-59-0 No known commercial use
Diflubenzuron C₁₄H₉ClF₂N₂O₃ 338.68 2,6-difluoro; urea linkage 35367-38-5 Insecticide (chitin synthesis inhibitor)
Diflufenican C₁₉H₁₁F₅N₂O₂ 394.29 3-(trifluoromethyl)phenoxy; pyridine core 83164-33-4 Herbicide (carotenoid biosynthesis inhibitor)

Key Observations:

Amino groups at the 2- and 3-positions provide hydrogen-bonding sites absent in compounds like N-(3,4-difluorophenyl)-3-methylbenzamide, which may improve solubility in polar solvents or binding affinity to biological targets .

Structural Analogues in Pest Control: Diflubenzuron and diflufenican () demonstrate that fluorinated benzamides are viable agrochemicals.

Crystallographic Considerations :

  • Compounds like 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () highlight how heterocyclic modifications (e.g., thienylidene) alter molecular geometry and packing. The target compound’s rigid benzamide core may favor planar stacking interactions, which could be analyzed using tools like Mercury () .

Implications of Structural Differences

  • Bioactivity: Fluorine and trifluoromethyl groups are common in pharmaceuticals and agrochemicals due to their metabolic stability and electronegativity. The target compound’s dual amino groups may synergize with these substituents for enhanced target binding .
  • Synthetic Challenges: Introducing multiple fluorine atoms and amino groups requires precise reaction conditions to avoid side products, as seen in the synthesis of 3-chloro-N-phenyl-phthalimide derivatives () .

Biological Activity

2,3-Diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide, with the CAS number 1421933-30-3, is a compound that has gained attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₄H₁₁F₄N₃O
  • Molecular Weight : 313.25 g/mol
  • Boiling Point : 371.9 ± 42.0 °C (predicted)
  • Density : 1.487 ± 0.06 g/cm³ (predicted)
  • pKa : 11.97 ± 0.70 (predicted) .

Antimicrobial Properties

Recent studies have suggested that compounds similar to this compound exhibit significant antimicrobial activity. Benzamide derivatives have been explored for their ability to inhibit various bacterial strains and may serve as potential leads for antibiotic development .

The proposed mechanism of action for benzamide derivatives includes:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Compounds like benzamide riboside have been shown to inhibit DHFR, leading to reduced cellular levels of NADP and NADPH, which are crucial for DNA synthesis in bacteria .
  • Targeting Kinases : Some benzamide derivatives have been identified as RET kinase inhibitors, which can disrupt cell proliferation in cancer cells .

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted the antiviral potential of benzamide derivatives against H5N1 and SARS-CoV-2 viruses, suggesting that modifications such as fluorination enhance their efficacy .
  • In Vitro Studies : In vitro evaluations demonstrated that certain derivatives exhibited micromolar inhibitory concentrations against viral entry mechanisms, indicating their potential as therapeutic agents in viral infections .
  • Synthesis and Evaluation : Research has shown that synthesizing novel benzamide derivatives with specific substitutions (like trifluoromethyl groups) can significantly impact their biological activity. For instance, compounds with fluorinated phenyl rings displayed enhanced interactions with target proteins involved in disease pathways .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiviralInhibition against H5N1 and SARS-CoV-2
Kinase InhibitionDisruption of RET kinase activity
PropertyValue
Molecular FormulaC₁₄H₁₁F₄N₃O
Molecular Weight313.25 g/mol
Boiling Point371.9 ± 42.0 °C (predicted)
Density1.487 ± 0.06 g/cm³ (predicted)
pKa11.97 ± 0.70 (predicted)

Q & A

Basic: What are the common synthetic routes for 2,3-diamino-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide, and what key reaction parameters influence yield?

Answer:
The synthesis typically involves coupling 2,3-diaminobenzoic acid derivatives with 4-fluoro-3-(trifluoromethyl)aniline via amide bond formation. Key steps include:

  • Activation of the carboxyl group using coupling agents like EDCI/HOBt or DCC to facilitate amidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .
    Critical parameters affecting yield include stoichiometric ratios (1:1.2 for amine:acid), pH adjustment (neutral to slightly basic), and inert atmosphere (N₂/Ar) to prevent oxidation of amino groups .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine splitting in aromatic regions) and amide bond formation. ¹⁹F NMR quantifies trifluoromethyl group integrity .
  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between benzamide and fluorophenyl groups) and hydrogen-bonding networks. Orthorhombic systems (space group P2₁2₁2₁) are common for similar benzamides .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

Answer:

  • Substituent Variation : Systematically modify the 2,3-diamino group (e.g., alkylation, acylation) and fluorophenyl substituents (e.g., replacing CF₃ with Cl or Br) to assess impacts on target binding .
  • Bioisosteric Replacement : Replace the trifluoromethyl group with sulfonamide or cyano groups to enhance metabolic stability .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like kinase or protease targets before synthesizing analogs .

Advanced: What computational approaches predict its interactions with biological targets?

Answer:

  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., in GROMACS) to study binding stability over time .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs with favorable drug-likeness .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase assays) and protocols (e.g., IC₅₀ determination via fluorescence polarization) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends, adjusting for variables like solvent (DMSO concentration ≤0.1%) .
  • Mechanistic Profiling : Use CRISPR-Cas9 knockout models to confirm target specificity if off-target effects are suspected .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate crystalline product, leveraging solubility differences .
  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (30–70% gradient) removes unreacted starting materials .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced: What in vitro assays evaluate its enzyme inhibition potential?

Answer:

  • Fluorescence-Based Assays : Measure inhibition of proteases (e.g., trypsin) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to immobilized targets like EGFR kinase .
  • Microscale Thermophoresis (MST) : Determine dissociation constants (Kd) in solution-phase systems without immobilization artifacts .

Basic: How does the trifluoromethyl group affect its physicochemical properties?

Answer:

  • Lipophilicity : The CF₃ group increases logP by ~1.5 units, enhancing membrane permeability .
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in hepatic microsomal assays .
  • Electron-Withdrawing Effect : Reduces pKa of adjacent amino groups, influencing solubility and ionization at physiological pH .

Advanced: How can reaction conditions be optimized using design of experiments (DoE)?

Answer:

  • Factorial Design : Vary temperature (20–60°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol%) to identify optimal yield conditions .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and stirring rate) using software like Minitab .
  • PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress in real time to minimize byproducts .

Advanced: What strategies stabilize reactive intermediates during synthesis?

Answer:

  • Low-Temperature Quenching : Trap diazonium intermediates at −78°C before coupling to prevent decomposition .
  • Protective Groups : Use Boc or Fmoc for amino groups during amidation to avoid side reactions .
  • In Situ Derivatization : Convert unstable intermediates (e.g., enamines) to stable crystalline salts (e.g., HCl salts) for isolation .

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